molecular formula C16H22N2O3S B2881262 N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide CAS No. 953205-40-8

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide

Cat. No.: B2881262
CAS No.: 953205-40-8
M. Wt: 322.42
InChI Key: CEWUAWBUKSJRGM-UHFFFAOYSA-N
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Description

N-[4-(2-Oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide (CAS 953205-40-8) is a chemical compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . This high-purity compound (≥90%) is intended for research applications, specifically in the field of oncology and drug discovery. Compounds featuring the 4-(2-oxopyrrolidin-1-yl)phenyl scaffold are of significant research interest as novel antimicrotubule agents that target the colchicine-binding site on tubulin . By inhibiting microtubule polymerization, these compounds can disrupt cell division and induce cell cycle arrest, demonstrating potent antiproliferative activity against a range of human cancer cell lines in the nanomolar to micromolar range . This mechanism makes them valuable tools for investigating new cancer therapeutics. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs aimed at developing potent colchicine-binding site inhibitors . The product is supplied with guaranteed quality and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16-7-4-12-18(16)14-10-8-13(9-11-14)17-22(20,21)15-5-2-1-3-6-15/h8-11,15,17H,1-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWUAWBUKSJRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. Finally, the cyclohexanesulfonamide moiety is attached via a sulfonylation reaction, using reagents like sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods is also tailored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-oxopyrrolidin-1-yl)phenyl)sulfonyl-beta-alanine
  • N-(4-(2-oxopyrrolidin-1-yl)phenyl)prop-2-enamide
  • 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide

Uniqueness

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide stands out due to its cyclohexanesulfonamide moiety, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and improved pharmacokinetic profiles .

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Pyrrolidinone moiety : This is critical for its biological activity.
  • Phenyl ring : Contributes to the binding affinity and interaction with biological targets.
  • Cyclohexanesulfonamide group : Enhances solubility and bioavailability.

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The proposed mechanism involves:

  • Microtubule Depolymerization : The compound binds to the colchicine-binding site (C-BS) on tubulin, leading to the disruption of microtubule dynamics, which is essential for cell division .
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, which prevents further progression through the cell cycle and leads to apoptosis .

Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure have been synthesized and tested. The SAR studies revealed:

  • Potency Variation : Different substitutions on the phenyl ring significantly affect the potency of the compounds. For instance, changes in electron-donating or withdrawing groups can enhance or reduce activity against specific cancer cell lines .
  • Optimal Activity Range : The most potent derivatives showed IC50 values in the low nanomolar range (0.0087–8.6 μM) against human cancer cell lines such as HT-1080, HT-29, M21, and MCF7 .

Case Studies

  • Anticancer Efficacy :
    • In a study involving HT-1080 fibrosarcoma cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through microtubule disruption .
    • Another study demonstrated that this compound effectively inhibited tumor growth in xenograft models, confirming its potential as a therapeutic agent .
  • Toxicity Assessment :
    • Toxicity assays conducted on chick embryos indicated that while the compound was effective against cancer cells, it exhibited weak or no toxicity towards normal cells at therapeutic concentrations .

Data Summary

PropertyValue
IC50 against HT-1080 0.0087 - 8.6 μM
IC50 against MCF7 0.056 - 21 μM
Cell Cycle Phase Arrested G2/M phase
Binding Site Colchicine-binding site (C-BS)
Toxicity (Chick Embryos) Weak or no toxicity

Q & A

Q. Table 1: Representative Synthesis Data

CompoundYieldPurification Solvent RatioMelting Point (°C)Key 1H^1H NMR Signals (δ, ppm)
2362%95:5 CH2Cl2/EtOAc173–17510.24 (s, NH), 7.82–7.73 (Ar)
3218%95:5 CH2Cl2/EtOAc206–20910.20 (s, NH), 7.81–7.70 (Ar)
1554%80:20 Hexane/EtOAc138–1397.86–7.75 (Ar), 3.87 (CH2)

Advanced: How can molecular docking studies inform the design of sulfonamide derivatives targeting α,β-tubulin?

Methodological Answer:
Molecular docking (e.g., using MOE 2019.01 software) predicts binding interactions with α,β-tubulin (PDB: 1SA0). Steps include:

  • Protein Preparation : Add hydrogens and partial charges to the crystal structure .
  • Ligand Optimization : Minimize energy of sulfonamide derivatives using MMFF94x force field.
  • Docking Parameters : Use London dG scoring to assess binding affinity. For example, compound 33 showed strong binding to the colchicine site, suggesting antimitotic potential .
  • Validation : Compare docking poses with known inhibitors (e.g., Combretastatin A-4) to prioritize derivatives for in vitro testing .

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H NMR identifies NH protons (10.2–10.5 ppm) and aryl substituents (6.5–7.8 ppm) .
    • 13C^13C NMR confirms carbonyl carbons (175–180 ppm) and cyclohexane/pyrrolidinone carbons .
  • HRMS : Validates molecular formula (e.g., m/z 347.1058 for C17H19N2O3S ).
  • Chromatography : HPLC or TLC to verify purity (>95% for most derivatives ).

Advanced: How do substituent variations on the phenyl ring influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) :
    • Fluoro (compound 24) enhances solubility and tubulin binding affinity (IC50 = 360 nM in M21 cells ).
    • Chloro/bromo groups increase metabolic stability but may reduce bioavailability .
  • Electron-Donating Groups (EDGs) :
    • Methoxy (compound 23) improves membrane permeability but may reduce target engagement .
  • Bulkier Substituents : Biphenyl groups (compound 33) enhance hydrophobic interactions but require optimization for solubility .

Q. Table 2: SAR Trends

SubstituentBiological EffectMechanism Insight
3-FluoroEnhanced bindingIncreased dipole interactions with tubulin
4-MethoxyImproved solubilityPolar surface area reduction
3,5-DibromoHigher stabilitySteric shielding from enzymes

Contradiction Analysis: How can researchers address discrepancies in synthetic yields for similar derivatives?

Methodological Answer:
Discrepancies (e.g., 62% yield for compound 23 vs. 18% for compound 32 ) arise from:

  • Purification Methods : Gradient elution in flash chromatography (e.g., 95:5 CH2Cl2/EtOAc vs. 85:15) impacts recovery .
  • Reaction Scalability : Smaller scales (e.g., 0.5 mmol) may suffer from higher losses during workup .
  • Starting Material Purity : Impure intermediates (e.g., sulfonyl chlorides) reduce yields .
    Resolution : Standardize reaction conditions (temperature, solvent ratios) and validate intermediates via LC-MS before proceeding.

Advanced: What in vitro assays are suitable for evaluating the antimitotic activity of these derivatives?

Methodological Answer:

  • Competitive Binding Assays : Use ethidium bromide (EBI) to assess displacement from tubulin’s colchicine site (e.g., 100 µM compound reduces EBI binding by >50% ).
  • Cell-Based Assays :
    • MTT/Proliferation: IC50 determination in cancer cell lines (e.g., M21 melanoma ).
    • Immunoblotting: Detect β-tubulin polymerization inhibition via Western blot .
  • Flow Cytometry : Quantify G2/M phase arrest in treated cells .

Basic: What are the stability and storage recommendations for sulfonamide derivatives?

Methodological Answer:

  • Storage : -80°C in airtight, light-protected vials to prevent hydrolysis of the sulfonamide bond .
  • Stability Tests :
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via HPLC .
    • Aqueous solubility assays (PBS, pH 7.4) identify derivatives prone to aggregation .

Advanced: How can computational modeling predict drug-like properties of these compounds?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME estimate:
    • LogP (optimal range: 2–5 for oral bioavailability) .
    • H-bond donors/acceptors (≤5/≤10 for CNS penetration) .
  • Toxicity Screening :
    • ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., sulfonamide moiety) .
  • Pharmacophore Mapping : Aligns sulfonamide derivatives with known tubulin inhibitors to prioritize synthesis .

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